molecular formula C15H18N4 B1387027 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine CAS No. 1171581-31-9

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Cat. No.: B1387027
CAS No.: 1171581-31-9
M. Wt: 254.33 g/mol
InChI Key: OFYPDLXZDQZFSL-UHFFFAOYSA-N
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Description

Historical Context of Pyridazine Chemistry

The historical development of pyridazine chemistry traces back to the pioneering work of Emil Fischer in the late nineteenth century, who first prepared pyridazine derivatives during his classic investigation on the Fischer indole synthesis. Fischer achieved this breakthrough through the condensation of phenylhydrazine and levulinic acid, establishing the foundation for subsequent pyridazine research. The parent heterocycle was initially prepared through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, though this method proved cumbersome for practical applications.

The nomenclature "pyridazine" was first coined by Knorr in his 1885 publication, though it was Fischer who successfully synthesized the first substituted pyridazines a year later. Following Fischer's work, Taüber accomplished the synthesis of an unsubstituted pyridazine nine years later, marking a significant milestone in the field. These early synthetic achievements established pyridazines as important heterocyclic compounds worthy of continued investigation.

The development of more efficient synthetic routes became crucial as the potential applications of pyridazines became apparent. A significant improvement came with synthetic approaches utilizing maleic hydrazide as a starting material, which provided better access to these otherwise esoteric compounds. The general synthetic strategy involves condensation reactions of 1,4-diketones or 4-ketoacids with hydrazines, a methodology that remains fundamental to pyridazine synthesis today.

The discovery of naturally occurring pyridazines marked another important chapter in their history. For seventy-six years after Taüber's synthesis, no significant advancements occurred in pyridazine applications, primarily because no naturally occurring pyridazines had been identified. This changed dramatically in 1971 when pyridazines were discovered to be produced by Streptomyces jamaicensis bacteria, specifically as hexahydropyridazines classified as amino acids. Shortly thereafter, the first antifungal compound pyridazomycin was discovered from Streptomyces violaceoniger, marking the beginning of pyridazines' recognized usefulness in pharmaceutical applications.

Nomenclature and Classification of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

This compound is systematically classified according to International Union of Pure and Applied Chemistry nomenclature principles as a substituted pyridazine derivative. The compound bears the Chemical Abstracts Service registry number 1171581-31-9 and possesses the molecular formula C15H18N4, indicating a molecular weight of 254.33 grams per mole. The systematic name reflects the specific substitution pattern on the pyridazine core structure, with the 2-methylphenyl group attached at position 3 and the piperazin-1-yl group at position 6 of the pyridazine ring.

The structural classification places this compound within the broader family of 1,2-diazines, also known as s-diazabenzenes, reflecting their similarity to the benzene ring structure where two adjacent carbon atoms have been replaced by nitrogen atoms. This classification system emphasizes the relationship between pyridazines and their parent aromatic systems while highlighting the unique properties conferred by the nitrogen substitution pattern.

From a topological perspective, the compound can be further categorized as a disubstituted pyridazine with both aromatic and aliphatic substituents. The 2-methylphenyl group represents an aromatic substituent that introduces additional π-electron systems and potential for aromatic interactions, while the piperazin-1-yl group provides a saturated nitrogen-containing heterocycle that can participate in hydrogen bonding and other polar interactions.

The InChI (International Chemical Identifier) representation for this compound is InChI=1S/C15H18N4/c1-12-3-2-4-13(11-12)14-5-6-15(18-17-14)19-9-7-16-8-10-19/h2-6,11,16H,7-10H2,1H3, which provides a standardized string representation of the molecular structure. This systematic approach to chemical nomenclature ensures unambiguous identification of the compound across different databases and research contexts.

Property Value
Molecular Formula C15H18N4
Molecular Weight 254.33 g/mol
Chemical Abstracts Service Number 1171581-31-9
International Union of Pure and Applied Chemistry Name This compound
Classification 1,2-diazine derivative

Significance of Pyridazines as Privileged Structures

Pyridazines have emerged as privileged structures in medicinal chemistry and drug discovery due to their unique physicochemical properties and versatile biological activities. The pyridazine ring system is characterized by weak basicity, a high dipole moment that facilitates π-π stacking interactions, and robust dual hydrogen-bonding capacity that proves crucial in drug-target interactions. These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac human ether-a-go-go-related gene potassium channel add significant value in drug discovery and development.

The recognition of pyridazines as privileged structures gained substantial validation with the recent approvals of relugolix, a gonadotropin-releasing hormone receptor antagonist, and deucravacitinib, an allosteric tyrosine kinase 2 inhibitor, representing the first examples of Food and Drug Administration-approved drugs incorporating pyridazine rings. These approvals demonstrate the successful translation of pyridazine chemistry from academic research to clinical therapeutics.

In the context of anticancer therapy, pyridazine scaffolds have shown particular promise due to mechanisms involving deoxyribonucleic acid damage and protein kinase inhibition. The electron-deficient nature of the pyridazine ring, resulting from the strong electron-withdrawing effect of the two nitrogen atoms, creates favorable conditions for interactions with nucleophilic sites in biological targets. This property has been exploited in the development of various therapeutic agents across multiple disease areas.

The significance of pyridazines extends beyond pharmaceutical applications to include agrochemical uses. Pyridazine-containing herbicides such as credazine, pyridafol, and pyridate demonstrate the versatility of this heterocyclic system. These compounds function by inhibiting photosynthesis, representing a distinct mechanism of action that highlights the diverse biological activities accessible through pyridazine chemistry. Recent studies have also identified pyridazine-containing insecticides with toxicity toward various insects, worms, and mites, further expanding their agricultural applications.

The privileged status of pyridazines is also reflected in their utility as bioisosteres for other heterocyclic systems. Their ability to serve as replacements for pyridine, pyrimidine, and other azines while offering distinct physicochemical profiles makes them valuable tools in structure-activity relationship studies and lead optimization campaigns. The unique dipole moment and hydrogen-bonding characteristics of pyridazines provide medicinal chemists with additional options for fine-tuning molecular properties and achieving desired biological activities.

Structural Comparison with Related Heterocyclic Compounds

The structural comparison of this compound with related heterocyclic compounds reveals important insights into the unique properties conferred by the pyridazine core structure. Pyridazine is one of three isomeric diazine rings with the molecular formula C4H4N2, the others being pyrimidine and pyrazine. Each isomer exhibits distinct physicochemical properties due to the different relative positions of the nitrogen atoms within the six-membered ring.

The pyridazine ring system in this compound features adjacent nitrogen atoms at positions 1 and 2, which creates a unique electronic environment compared to its isomers. This arrangement results in the highest dipole moment among the diazines, measuring 2.33 Debye compared to 2.22 Debye for pyrimidine and zero for pyrazine. The high dipole moment significantly influences the compound's polarity and its ability to participate in dipole-dipole interactions with biological targets.

When compared to structurally related compounds such as 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine and 3-(2-phenylethyl)-6-piperazin-1-ylpyridazine, the position of the methyl group on the phenyl ring creates distinct steric and electronic environments. The ortho-position of the methyl group in this compound introduces steric hindrance that can influence the molecule's conformational preferences and binding characteristics compared to meta or para substitution patterns.

The piperazine moiety common to these related compounds provides a consistent structural element that contributes to their pharmacological profiles. Piperazine derivatives have shown significant promise as radioprotective agents and in various therapeutic applications. The incorporation of the piperazine group introduces additional hydrogen-bonding capacity and conformational flexibility that can enhance target selectivity and binding affinity.

Comparison with pyrimidine and pyrazine analogs reveals the unique advantages of the pyridazine system. While pyrimidine analogs such as 3-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine share structural similarities, they lack the high dipole moment and specific hydrogen-bonding pattern characteristic of pyridazines. Similarly, pyrazine analogs like 3-(3-Methylphenyl)-6-piperazin-1-ylpyrazine offer different electronic properties due to the symmetric arrangement of nitrogen atoms, which eliminates the dipole moment entirely.

Compound Heterocycle Dipole Moment (D) Basicity (pKa) Key Distinguishing Features
This compound Pyridazine 2.33 0.93 High dipole, adjacent nitrogens
3-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine Pyrimidine 2.22 1.86 Moderate dipole, symmetrical
3-(3-Methylphenyl)-6-piperazin-1-ylpyrazine Pyrazine 0 0.37 No dipole, opposite nitrogens

Development Timeline and Discovery Context

The development timeline of this compound and related compounds reflects the broader evolution of pyridazine chemistry from fundamental research to practical applications. The compound's development can be traced through several key phases, beginning with the establishment of fundamental pyridazine chemistry in the late nineteenth century and progressing through modern pharmaceutical research initiatives.

The initial phase of pyridazine chemistry, spanning from Fischer's pioneering work in the 1880s through the mid-twentieth century, focused primarily on understanding basic synthetic methodologies and structural characterization. During this period, the synthetic challenges associated with pyridazine preparation limited the exploration of complex substituted derivatives like this compound.

The discovery of naturally occurring pyridazines in 1971 marked a crucial turning point that revitalized interest in this heterocyclic system. The identification of pyridazines produced by Streptomyces jamaicensis bacteria and the subsequent discovery of pyridazomycin demonstrated the biological relevance of these compounds and sparked renewed research efforts. This period established the foundation for systematic exploration of pyridazine derivatives in pharmaceutical applications.

The modern era of pyridazine research, beginning in the 1990s and accelerating through the 2000s, witnessed the development of sophisticated synthetic methodologies that enabled access to complex substituted pyridazines. The synthesis of compounds like this compound became feasible through improved synthetic routes involving nucleophilic substitution reactions and coupling methodologies. The typical synthetic approach involves formation of the pyridazine core through condensation reactions, followed by introduction of aromatic substituents via coupling reactions and attachment of the piperazine moiety through nucleophilic substitution.

Recent developments in pyridazine chemistry have been driven by structure-based drug design approaches and computational modeling techniques. The approval of relugolix and deucravacitinib as the first Food and Drug Administration-approved drugs containing pyridazine rings represents a major milestone that validates decades of research into this heterocyclic system. These successes have encouraged continued exploration of pyridazine derivatives, including compounds like this compound, for various therapeutic applications.

The discovery context of this compound likely emerged from systematic structure-activity relationship studies aimed at optimizing biological activity through strategic substitution patterns on the pyridazine core. The selection of the 2-methylphenyl group and piperazine substituents reflects modern medicinal chemistry principles that emphasize the importance of lipophilic-hydrophilic balance and hydrogen-bonding capacity in drug design. The specific substitution pattern was likely chosen to achieve optimal physicochemical properties while maintaining or enhancing biological activity compared to simpler pyridazine derivatives.

Contemporary research continues to explore novel synthetic methodologies for pyridazine preparation, including regioselective approaches using tetrazines and alkynyl sulfides that enable precise control over substitution patterns. These advanced synthetic techniques facilitate the preparation of complex derivatives like this compound with high efficiency and selectivity, supporting continued investigation of their properties and applications across multiple fields of research.

Properties

IUPAC Name

3-(2-methylphenyl)-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-12-4-2-3-5-13(12)14-6-7-15(18-17-14)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYPDLXZDQZFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Reagents: Hydrazine hydrate or substituted hydrazines
  • Precursors: 1,4-dicarbonyl compounds or diketones
  • Catalysts: Acidic catalysts such as sulfuric acid or phosphoric acid
  • Temperature: Usually between 60°C to 120°C to facilitate cyclization
  • Outcome: Formation of the pyridazine ring via nucleophilic addition and subsequent cyclization

This approach is well-established and documented in heterocyclic synthesis literature, providing a versatile route for pyridazine core construction.

Introduction of the 2-Methylphenyl Group

The incorporation of the 2-methylphenyl group at the 3-position of the pyridazine ring is commonly achieved through cross-coupling reactions, notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling:

  • Reagents: Boronic acid derivative of 2-methylphenyl, halogenated pyridazine (e.g., halogen at the 3-position)
  • Catalyst: Palladium-based catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂
  • Base: Potassium carbonate or sodium hydroxide
  • Solvent: A mixture of organic solvents like dimethylformamide (DMF), toluene, or ethanol
  • Conditions: Reflux at 80–110°C under inert atmosphere

This method offers high selectivity and yields, facilitating the precise attachment of the methylphenyl group.

Attachment of the Piperazine Moiety

The piperazine group is introduced via nucleophilic substitution, where a halogenated pyridazine intermediate reacts with piperazine under basic conditions.

Nucleophilic Substitution:

  • Reagents: Halogenated pyridazine (e.g., chloro or bromo derivatives)
  • Nucleophile: Piperazine
  • Base: Potassium carbonate or sodium hydride
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: 25°C to 80°C, depending on reactivity

This step typically proceeds via SN2 mechanism, resulting in the formation of the piperazinyl-substituted pyridazine.

Purification and Characterization

Post-synthesis, the crude product is purified through recrystallization or chromatography techniques such as silica gel column chromatography. Suitable solvents include:

Solvent Type Examples
Aromatic Toluene
Alcohols Methanol, Butanol
Hydrocarbons Heptane

Purity is assessed via techniques like IR, NMR, and mass spectrometry, confirming the structure and purity of the final compound.

Data Summary and Research Findings

Step Methodology Conditions Reagents Notes
1 Pyridazine core synthesis Acidic reflux Hydrazine + diketone Widely established
2 Cross-coupling Reflux 80–110°C Boronic acid + halogenated pyridazine High yield, selective
3 Nucleophilic substitution 25–80°C Halogenated pyridazine + piperazine Efficient attachment
4 Purification Recrystallization/Chromatography Toluene, methanol, heptane Ensures high purity

Additional Research Insights

A patent describes a related reduction process using a partially deactivated palladium catalyst in acid aqueous solutions to produce intermediates relevant to pyridazine derivatives, emphasizing catalytic hydrogenation under controlled conditions (source). This method could be adapted for specific steps in the synthesis of the target compound, especially for reduction or modification of intermediates.

Chemical Reactions Analysis

Chemical Reactions Involving 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

The chemical reactivity of this compound can be analyzed through several types of reactions, including oxidation, reduction, and substitution reactions.

2.1. Oxidation Reactions

Oxidation reactions are crucial for modifying the functional groups within the compound. For instance:

  • Oxidizing Agents : The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to yield various oxidized derivatives. This process typically results in the formation of N-oxides or other functionalized products that may exhibit altered biological activity.

2.2. Reduction Reactions

Reduction reactions can also play a significant role in the transformation of this compound:

  • Reducing Agents : Utilizing reducing agents like sodium borohydride or lithium aluminum hydride can lead to the formation of reduced derivatives of this compound. These derivatives may possess different pharmacological profiles compared to the parent compound.

2.3. Substitution Reactions

Substitution reactions are essential for introducing new functional groups into the molecule:

  • Nucleophilic Substitution : The piperazinyl or pyridazinyl moieties can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides, resulting in various substituted derivatives.

3.1. Formation of the Pyridazine Ring

The initial step often involves the synthesis of a pyridazine intermediate through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

3.2. Piperazine Substitution

Following the formation of the pyridazine ring, piperazine is introduced into the structure via nucleophilic attack on an electrophilic site on the pyridazine, typically facilitated by a base such as potassium carbonate.

4.1. Biological Activity

Studies have shown that derivatives of this compound possess potential anti-tubercular activity, with some exhibiting significant inhibitory concentrations against Mycobacterium tuberculosis .

5.2. Biological Activity Data

Compound IDIC50 (μM) against Mycobacterium tuberculosisCytotoxicity (HEK-293 cells)
Compound A1.35Non-toxic
Compound B2.18Non-toxic
Compound C40.32Non-toxic

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is C_{15}H_{19}N_{3}, with a molecular weight of approximately 241.33 g/mol. Its structure features a pyridazine ring substituted with a piperazine group and a 2-methylphenyl moiety, which contributes to its biological activity.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects, particularly in the treatment of various diseases.

  • Antitumor Activity : Studies have indicated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. In vitro assays demonstrated IC50 values in the low micromolar range, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor progression. Inhibiting IDO1 could enhance anti-tumor immunity.

Neuropharmacology

Research has also focused on the psychoactive properties of this compound. It is believed to interact with neurotransmitter systems, potentially acting as a releasing agent for monoamines such as dopamine and serotonin. This mechanism may contribute to its therapeutic applications in treating neurological disorders.

Industrial Applications

In industrial chemistry, this compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the development of new materials with specific properties tailored for various applications.

Antiproliferative Studies

A study conducted on the effects of this compound on A549 and MCF-7 cell lines utilized MTT assays to assess cell viability. The results indicated that treatment with concentrations as low as 10 μM significantly reduced cell viability after 72 hours.

Inhibition of ENL-Dependent Tumors

Research focusing on ENL-dependent tumors demonstrated that derivatives of this compound exhibited cytotoxicity with CC50 values around 8.20 μM for MOLM-13 cells. This highlights the compound's potential utility in targeted cancer therapies.

Bromodomain Inhibition

Another study reported that related compounds demonstrated significant inhibitory activity against bromodomains such as BRD4 and CECR2, indicating broader applications in modulating epigenetic targets within cancer therapy contexts.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for various modifications that can enhance its biological activity. The following table summarizes some related compounds and their unique features:

Compound NameStructure TypeUnique Features
This compoundTriazole-PyridineBasic structure without additional substituents
3-(2-Cyclopropylacetamido)-6-piperazin-1-ylpyridazineTriazole-PyridineContains cyclopropylacetamido group enhancing activity
[1,2,4]Triazolo[1,5-a]pyridineTriazole-PyridineKnown for applications in medicinal chemistry

These modifications can lead to enhanced enzyme inhibition and cytotoxicity against tumor cells.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, highlighting substituent variations and associated biological activities:

Compound Name Substituents (Position) Biological Activity/Properties Key Findings Reference
This compound 2-Methylphenyl (3), Piperazine (6) Under investigation Structural data and synthesis protocols suggest potential CNS activity .
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine 2-Fluorophenylpiperazine (6), Cl (3) Antidepressant/anxiolytic lead Enhanced 5-HT1A receptor affinity due to fluorine’s electron-withdrawing effects .
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyrazole (6), 2-Methylphenyl (3) Anticholesteremic/antihypertensive Docking studies indicate glycogen synthase kinase 3 inhibition .
3-(5-Methylfuran-2-yl)-6-piperazin-1-ylpyridazine 5-Methylfuran (3), Piperazine (6) Improved aqueous solubility Furan’s polarity enhances solubility but reduces blood-brain barrier penetration .
1-[1H-5-Methyl-4-pyrazolyl]-3-[4-(2-methylphenyl)-1-piperazinyl]-1-propene Pyrimidinylpyrazole (3), 2-Methylphenylpiperazine Antitumor activity Demonstrated cytotoxicity against breast cancer cell lines (IC50: 1.2–3.8 µM) .
3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine Methanesulfonylphenyl-benzylpyrazole (3), Methyl (6) Kinase inhibition (hypothetical) Sulfonyl group may enhance ATP-binding pocket interactions in kinases .

Structural and Functional Insights

Impact of Aromatic Substituents

  • Fluorine vs. Methyl: The 2-fluorophenyl analog (Table, Row 2) exhibits stronger receptor binding due to fluorine’s electronegativity, which stabilizes ligand-receptor interactions via dipole effects .
  • Heterocyclic Replacements : Replacing phenyl with furan (Row 4) introduces polarity, improving solubility but limiting CNS activity due to reduced lipophilicity .

Piperazine vs. Pyrazole

Piperazine’s flexibility and basic nitrogen atoms facilitate interactions with G-protein-coupled receptors (GPCRs), whereas pyrazole’s rigidity (Row 3) may enhance selectivity for enzymatic targets like kinases .

Biological Activity

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is prevalent in various pharmacologically active substances, and its structure suggests possible interactions with multiple biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes involved in neurotransmission. Compounds with similar structures often modulate the activity of neurotransmitters such as serotonin and dopamine, influencing central nervous system functions. Specifically, piperazine derivatives are known to act as agonists or antagonists at various receptor sites, which can lead to therapeutic effects in conditions like depression, anxiety, and other neuropsychiatric disorders .

Pharmacological Properties

Research indicates that derivatives of piperazine, including this compound, may exhibit:

  • Antidepressant Activity : By modulating serotonin receptor activity.
  • Anxiolytic Effects : Potentially reducing anxiety through GABAergic mechanisms.
  • Anticonvulsant Properties : Inhibition of excitatory neurotransmission pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperazine derivatives shows that modifications on the phenyl ring can significantly influence biological activity. For instance, the presence of methyl groups on the phenyl ring enhances lipophilicity, which may improve the compound's ability to cross the blood-brain barrier and increase its efficacy in central nervous system applications .

Structural Feature Activity Impact
Methyl substitutionIncreased lipophilicity
Piperazine moietyNeurotransmitter modulation
Pyridazine corePotential receptor binding affinity

Antimicrobial Activity

A study evaluated various piperazine derivatives for their antimicrobial properties. Among these, this compound was tested against Mycobacterium tuberculosis and showed promising results. The compound exhibited a minimum inhibitory concentration (MIC) that was competitive with standard anti-tubercular agents, suggesting its potential as a lead compound for further development .

Neuropharmacological Studies

In preclinical models, compounds similar to this compound were subjected to behavioral tests assessing anxiety and depression. Results indicated that these compounds could significantly reduce anxiety-like behaviors in rodents, correlating with alterations in serotonin levels in the brain . Such findings support the hypothesis that this compound may serve as an effective treatment option for mood disorders.

Q & A

Q. What strategies mitigate crystallographic disorder in structural studies of this compound?

  • Methodological Answer : Employ low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts. Use twin refinement protocols for disordered regions and validate with Hirshfeld surface analysis to confirm packing interactions .

Notes

  • Methodological Rigor : Answers emphasize reproducible techniques (e.g., factorial design, orthogonal validation) to address research gaps.
  • Advanced Tools : Computational chemistry (DFT, docking) and machine learning are highlighted for hypothesis-driven optimization.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.